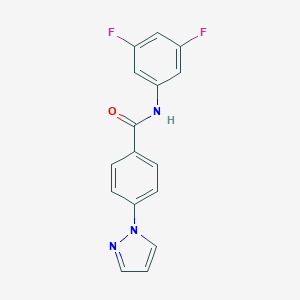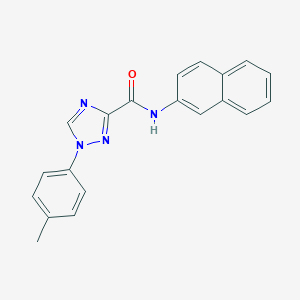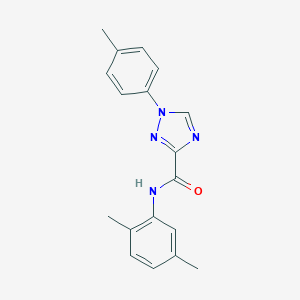
N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, also known as DFP-10917, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to a class of molecules known as benzamides, which have been studied extensively for their various pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. Specifically, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. By inhibiting the activity of HDACs, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide can prevent the growth of cancer cells and induce cell death.
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This inhibition of angiogenesis can prevent the growth and spread of cancer cells. Additionally, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to induce apoptosis, which is programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has several advantages for lab experiments, including its high potency and selectivity for HDAC inhibition. Additionally, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have low toxicity in animal studies, making it a safe candidate for further research. However, one limitation of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide. One area of interest is the development of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide as a therapeutic agent for cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide and its effects on various physiological processes. Other future directions include the development of more potent and selective HDAC inhibitors, as well as the investigation of the potential of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide in combination with other therapeutic agents.
Méthodes De Synthèse
The synthesis of N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 3,5-difluoroaniline, which is reacted with 1H-pyrazole-1-carboxylic acid to form the intermediate product. This intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride to yield the final product, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide.
Applications De Recherche Scientifique
N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been studied for its potential as a therapeutic agent in various diseases, including cancer and inflammation. Several studies have shown that N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Nom du produit |
N-(3,5-difluorophenyl)-4-(1H-pyrazol-1-yl)benzamide |
|---|---|
Formule moléculaire |
C16H11F2N3O |
Poids moléculaire |
299.27 g/mol |
Nom IUPAC |
N-(3,5-difluorophenyl)-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C16H11F2N3O/c17-12-8-13(18)10-14(9-12)20-16(22)11-2-4-15(5-3-11)21-7-1-6-19-21/h1-10H,(H,20,22) |
Clé InChI |
TXMIOCLEMCCPOJ-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)F)F |
SMILES canonique |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278870.png)

![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)
![1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)



